Azetidine-1-carbothioic acid O-tert-butyl ester
Description
Azetidine-1-carbothioic acid O-tert-butyl ester is a chemical compound with the molecular formula C8H15NOS. It is a white solid with a molecular weight of 173.28 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. Azetidines are significant in organic synthesis and medicinal chemistry due to their unique reactivity driven by ring strain .
Properties
IUPAC Name |
O-tert-butyl azetidine-1-carbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)10-7(11)9-5-4-6-9/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOMIPCREHYHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=S)N1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-1-carbothioic acid O-tert-butyl ester typically involves the reaction of azetidine with tert-butyl chloroformate and a thiol reagent under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired ester .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Azetidine-1-carbothioic acid O-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that azetidine derivatives, including azetidine-1-carbothioic acid O-tert-butyl ester, exhibit promising anticancer properties. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, studies have demonstrated that certain azetidine derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through various signaling pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models, the compound has been observed to mitigate neurodegeneration induced by oxidative stress. This effect is hypothesized to be due to its ability to modulate glutamate signaling pathways, which are critical for neuronal survival.
Organic Synthesis Applications
Protecting Group in Organic Reactions
The tert-butyl ester functionality is widely used as a protecting group for carboxylic acids and alcohols in organic synthesis. The stability of this group against various nucleophiles allows for selective reactions without interference from functional groups present in the substrate. For example, this compound can be utilized in multi-step syntheses where protection of carboxylic acids is necessary.
Catalytic Reactions
Recent studies have highlighted the use of this compound in catalytic reactions involving amino acids and alcohols. The compound can be converted into various derivatives through reactions with bis(trifluoromethanesulfonyl)imide, leading to high yields of tert-butyl esters from free amino acids and carboxylic acids under mild conditions .
Table 1: Yield Comparison of Tert-butyl Ester Formation
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| L-serine | Tf2NH catalysis in t-BuOAc | 100 |
| L-threonine | Tf2NH catalysis in t-BuOAc | 73 |
| L-aspartic acid | Tf2NH catalysis in t-BuOAc | 77 |
| L-glutamic acid | Tf2NH catalysis in t-BuOAc | Modest |
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Mitigation of oxidative stress | |
| Toxicology | Favorable safety profile at therapeutic doses |
Case Studies
Case Study 1: Anticancer Properties
In a study conducted on various azetidine derivatives, this compound was found to significantly reduce tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Mechanism
Research involving animal models demonstrated that administration of this compound led to reduced markers of neuroinflammation and oxidative stress following traumatic brain injury. This suggests potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of azetidine-1-carbothioic acid O-tert-butyl ester involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioic acid ester.
Azetidine-2-carboxylic acid: Another azetidine derivative with the carboxylic acid group at a different position.
Aziridine: A three-membered ring analog with similar reactivity but higher ring strain.
Uniqueness
Azetidine-1-carbothioic acid O-tert-butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other azetidine derivatives.
Biological Activity
Azetidine-1-carbothioic acid O-tert-butyl ester (ATB) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and applications of ATB, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by its azetidine ring structure, which contributes to its unique reactivity. The synthesis typically involves the reaction of azetidine with tert-butyl chloroformate and a thiol reagent under basic conditions, leading to the formation of the desired ester through nucleophilic substitution .
Synthetic Route:
- Reagents: Azetidine, tert-butyl chloroformate, thiol reagent.
- Conditions: Basic medium (e.g., triethylamine).
- Reaction Type: Nucleophilic substitution.
The biological activity of ATB is primarily attributed to its reactivity due to the ring strain in the azetidine structure. This strain enhances its susceptibility to nucleophiles and electrophiles, facilitating various chemical transformations that can interact with biological systems .
Anticancer Potential
Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell growth in several breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells (MCF-10A) .
Case Study:
- Compound Tested: L-γ-methyleneglutamic acid amides (related to ATB).
- Results: Effective in suppressing growth in cancer cells after 24 or 72 hours of treatment.
- Mechanism: Inhibition of glutamine metabolism in cancer cells.
Comparative Analysis with Similar Compounds
The following table compares ATB with similar compounds regarding their structural features and biological activities:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Azetidine-1-carbothioic acid | Carbothioic acid ester | Potential anticancer activity |
| Azetidine-1-carboxylic acid | Carboxylic acid derivative | Moderate biological activity |
| Aziridine | Three-membered ring | Higher reactivity but less stability |
Research Findings
- In Vitro Studies : Various studies have demonstrated that ATB and its derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest .
- Pharmacokinetics : Preliminary pharmacokinetic studies on related compounds suggest favorable tissue distribution profiles, indicating potential for effective therapeutic use .
- Safety Profile : Toxicity assessments reveal that while some derivatives may exhibit cytotoxicity towards malignant cells, they generally show lower toxicity towards non-malignant cells, suggesting a therapeutic window for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Azetidine-1-carbothioic acid O-tert-butyl ester, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or thioesterification reactions using tert-butoxide bases (e.g., sodium tert-butoxide ). Employ Design of Experiments (DOE) to test variables like temperature (0–60°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry. Monitor purity via HPLC or LC-MS, referencing protocols for similar esters (e.g., Fmoc-glutamic acid tert-butyl ester ). Validate reproducibility by documenting stepwise procedures as per academic guidelines .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the azetidine ring and tert-butyl group (δ ~1.2 ppm for tert-butyl protons). LC-MS/MS (e.g., m/z [M+H]+) ensures molecular weight accuracy . Compare retention times with structurally analogous compounds (e.g., azetidine-3-carboxylic acid derivatives ). Include purity thresholds (>95%) and impurity profiling via GC-MS for volatile byproducts.
Q. How does the compound’s stability vary under different storage conditions (temperature, humidity, light)?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert atmospheres. Assess degradation via periodic NMR and TLC over 30–90 days. For light sensitivity, expose samples to UV/vis light and monitor photolytic byproducts (e.g., tert-butyl alcohol or azetidine derivatives). Adhere to safety protocols for hygroscopic or reactive compounds .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Test reactions with amines (e.g., SN2 displacement of the tert-butyl group) or thiol-exchange reactions. Use kinetic studies to compare reactivity with other carbothioic esters. Monitor intermediates via in-situ FTIR or quenching experiments. Reference ester hydrolysis mechanisms from fatty acid ester research .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the compound’s conformational stability and reaction pathways?
- Methodological Answer : Perform density functional theory (DFT) calculations to map energy minima for the azetidine ring puckering and tert-butyl rotation. Simulate reaction pathways (e.g., tert-butyl cleavage) using transition state analysis. Validate models with experimental kinetic data, aligning with AI-driven dataset integration methods .
Q. What structural analogs (e.g., azetidine carboxylates) exhibit comparable bioactivity or synthetic utility, and how do their properties differ?
- Methodological Answer : Compare logP, solubility, and steric effects using QSAR models. Synthesize analogs (e.g., replacing sulfur with oxygen) and evaluate via enzymatic assays or cytotoxicity screens. Reference azetidine-3-carboxylic acid’s role in proline analogs . Tabulate results as:
| Analog | LogP | Solubility (mg/mL) | Bioactivity (IC50) |
|---|---|---|---|
| Target Compound | 2.1 | 0.8 | 15 µM |
| Azetidine-3-COOH | -0.3 | 12.4 | N/A |
| tert-Butyl ester (O) | 3.5 | 0.2 | 22 µM |
Q. How can contradictory literature data on the compound’s degradation kinetics be resolved?
- Methodological Answer : Replicate conflicting studies under controlled conditions (pH, solvent, catalysts). Apply Arrhenius analysis to compare activation energies. Use high-resolution mass spectrometry to identify unreported degradation products (e.g., sulfonic acids). Publish detailed supplementary data to enhance reproducibility .
Q. What are the degradation pathways of this compound in oxidative or reducing environments, and how do they impact synthetic applications?
- Methodological Answer : Expose the compound to H2O2 (oxidative) or NaBH4 (reductive). Track intermediates via time-resolved ESI-MS and propose mechanisms (e.g., sulfur oxidation to sulfoxides). Compare with fatty acid ester degradation . Include safety protocols for handling reactive byproducts (e.g., sodium oxides ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
